molecular formula C5H11NO B1581761 2-Methylmorpholine CAS No. 27550-90-9

2-Methylmorpholine

Cat. No.: B1581761
CAS No.: 27550-90-9
M. Wt: 101.15 g/mol
InChI Key: LQMMFVPUIVBYII-UHFFFAOYSA-N
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Description

2-Methylmorpholine is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic amine-like odor. It is used in various chemical reactions and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

It is known that it is a cyclic tertiary amine, which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions would depend on the specific biochemical context and the other molecules involved.

Molecular Mechanism

It is known to be used as a base catalyst in the generation of polyurethanes , suggesting that it might interact with biomolecules in a way that facilitates certain chemical reactions

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Methylmorpholine over time in laboratory settings have not been extensively studied. It is known that this compound is a liquid at room temperature and is stored under inert gas , suggesting that it may be relatively stable under certain conditions.

Metabolic Pathways

Morpholine, a related compound, is known to be metabolized primarily by the Mycobacterium genus

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methylmorpholine can undergo oxidation reactions to form N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products

    Oxidation: N-Methylmorpholine N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the methyl group.

    N-Methylmorpholine: Similar structure but with the methyl group attached to the nitrogen atom.

    Diethanolamine: A precursor in the synthesis of morpholine.

Uniqueness

2-Methylmorpholine is unique due to its specific structural modification, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in certain industrial and research applications where other morpholine derivatives may not be as effective .

Properties

IUPAC Name

2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMFVPUIVBYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328468
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27550-90-9
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 2-methylmorpholine into the structure of mTOR inhibitors? [, , ]

A1: Several research papers [, , ] describe the development of novel mTOR inhibitors incorporating this compound within their chemical structures. While the specific role of this compound isn't explicitly outlined, its presence likely contributes to the overall drug-target interaction. This could be through influencing the molecule's shape, solubility, or binding affinity to the mTOR protein. Further research would be needed to elucidate the precise contribution of this compound to the activity of these specific mTOR inhibitors.

Q2: Besides its use in mTOR inhibitors, is this compound known to possess any inherent biological activity? []

A2: Research indicates that while this compound itself might not be directly carcinogenic, its nitroso derivative, nitroso-2-methylmorpholine, has been shown to induce tumors in animal models. Specifically, it led to tumors in the nasal cavity and liver of Syrian golden hamsters. [] This highlights the importance of understanding the potential biological effects of chemical modifications on molecules like this compound.

Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of compounds containing this compound? [, , ]

A3: While the provided abstracts [, , ] don't delve into specific SAR details for the described mTOR inhibitors, it's a crucial aspect of drug development. Understanding how modifications to the this compound moiety, or other parts of the molecule, affect its interaction with mTOR and its overall pharmacological properties would be critical for optimizing these compounds as potential anticancer agents. Future research focusing on SAR would be valuable in this regard.

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